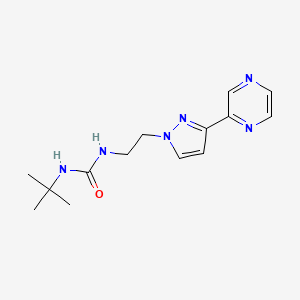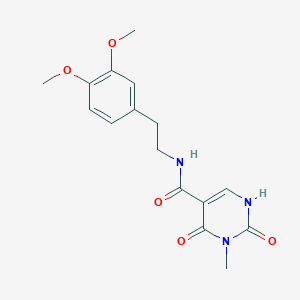![molecular formula C21H22N2O3S B2512054 N-(5-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-3-シアノ-4-メチルチオフェン-2-イル)シクロヘキサンカルボキサミド CAS No. 476367-92-7](/img/structure/B2512054.png)
N-(5-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-3-シアノ-4-メチルチオフェン-2-イル)シクロヘキサンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with a cyano group and a methyl group, along with a cyclohexanecarboxamide moiety and a benzo[d][1,3]dioxol-5-ylmethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
科学的研究の応用
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing promise in modulating biological pathways.
Medicine: Preliminary studies suggest potential therapeutic applications, including antitumor and anti-inflammatory properties.
Industry: Its unique structure makes it a candidate for use in advanced materials and pharmaceuticals.
作用機序
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It is known that similar compounds can affect cell cycle progression and induce apoptosis .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
生化学分析
Biochemical Properties
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with enzymes involved in cell cycle regulation and apoptosis. For instance, it can induce apoptosis in cancer cells by causing S-phase and G2/M-phase arrests . The compound’s interaction with these enzymes highlights its potential as an antitumor agent.
Cellular Effects
The effects of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide on cells are profound. It has been observed to inhibit the growth of various cancer cell lines, including HeLa, A549, and MCF-7 . The compound induces apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it affects cell signaling pathways and gene expression, contributing to its antitumor activity.
Molecular Mechanism
At the molecular level, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit enzymes involved in cell cycle progression, thereby inducing cell cycle arrest . This compound also influences gene expression, further contributing to its antitumor properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in inducing apoptosis and cell cycle arrest over extended periods .
Dosage Effects in Animal Models
The effects of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for its antitumor activity, as they influence the compound’s ability to induce apoptosis and inhibit cell proliferation .
Transport and Distribution
The transport and distribution of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide within cells and tissues are essential for its efficacy. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This targeted distribution enhances its therapeutic potential by ensuring that it reaches the intended sites of action.
Subcellular Localization
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended sites of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring. Subsequent functionalization introduces the cyano and methyl groups, followed by the attachment of the cyclohexanecarboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or strong bases.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Introduction of various functional groups at specific positions on the thiophene ring.
類似化合物との比較
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
1,3-Benzodioxol-5-yl-N-methylmethanamine
Uniqueness: This compound stands out due to its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties. Its thiophene core, cyano group, and cyclohexanecarboxamide moiety differentiate it from other similar compounds, offering distinct advantages in various applications.
特性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-16(11-22)21(23-20(24)15-5-3-2-4-6-15)27-19(13)10-14-7-8-17-18(9-14)26-12-25-17/h7-9,15H,2-6,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQMMTXSLCTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2511984.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)


